2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-12-6-5-9(7-13(12)17)8-21-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHSFGWIMQQPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

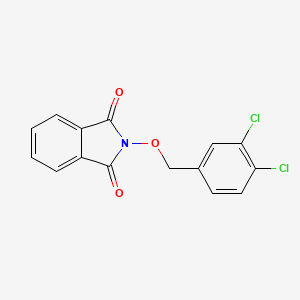

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione chemical structure

An In-Depth Technical Guide to 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione: Synthesis, Properties, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, a molecule of significant interest within the broader class of isoindoline-1,3-dione derivatives. These derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] This document details the plausible synthetic route for the title compound, its anticipated physicochemical properties, and explores its potential therapeutic applications based on the established pharmacology of the isoindoline-1,3-dione scaffold. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione, commonly known as the phthalimide, is a privileged scaffold in medicinal chemistry.[4] Its rigid, bicyclic structure serves as a versatile template for the design of novel therapeutic agents. The imide nitrogen of the phthalimide can be readily functionalized, allowing for the introduction of various pharmacophores to modulate biological activity.[2][5] Derivatives of isoindoline-1,3-dione have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as cyclooxygenases (COX) and cholinesterases, and as modulators of protein-protein interactions.[5][6][7] The incorporation of a substituted benzyl group, such as the 3,4-dichlorobenzyl moiety, can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its biological target engagement and pharmacokinetic properties.

Chemical Structure and Properties

The chemical structure of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione combines the planar phthalimide ring system with a flexible (benzyloxy) linker.

Structural Diagram

Caption: Chemical structure of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the title compound. These values are estimated based on its structure and can be valuable for experimental design, such as selecting appropriate solvent systems for synthesis and analysis.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₅H₉Cl₂NO₃ | Provides the elemental composition. |

| Molecular Weight | 338.15 g/mol | Important for stoichiometric calculations in synthesis. |

| XlogP | 3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Hydrogen Bond Donors | 0 | The imide hydrogen is replaced, affecting solubility and receptor interactions. |

| Hydrogen Bond Acceptors | 4 | The carbonyl and ether oxygens can participate in hydrogen bonding. |

| Polar Surface Area | 53.5 Ų | Influences drug transport properties and oral bioavailability. |

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed synthesis workflow for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous reactions. Optimization of reaction time, temperature, and stoichiometry may be required.

Materials:

-

N-Hydroxyphthalimide

-

3,4-Dichlorobenzyl chloride (or bromide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Acetone

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF (or acetone) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 3,4-dichlorobenzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Extraction and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The structure of the synthesized 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the phthalimide and 3,4-dichlorobenzyl moieties and their connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches.

-

Melting Point Analysis: To assess the purity of the final compound.

Potential Biological Activities and Therapeutic Applications

The biological profile of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione has not been explicitly reported. However, based on the extensive research on related isoindoline-1,3-dione derivatives, several potential therapeutic applications can be postulated.

Anti-inflammatory and Analgesic Activity

Numerous N-substituted isoindoline-1,3-dione derivatives have been reported to possess anti-inflammatory and analgesic properties.[10][11][12] Some of these compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[5][6] The 3,4-dichlorobenzyl group may confer selectivity for specific COX isoforms.

Anticancer Activity

The isoindoline-1,3-dione scaffold is a key component of several anticancer agents, including thalidomide and its analogs. These compounds exert their effects through various mechanisms, including the modulation of the tumor microenvironment and inhibition of angiogenesis.[1][13] N-benzylisoindole derivatives have shown potential as anticancer agents in preclinical studies.[1]

Neuroprotective and Cholinesterase Inhibition

Derivatives of isoindoline-1,3-dione have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's disease.[4][7] Some of these compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][7][14] The lipophilic nature of the 3,4-dichlorobenzyl group may facilitate crossing the blood-brain barrier, a critical requirement for centrally acting drugs.

Future Directions

The synthesis and biological evaluation of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione represent a promising avenue for further research. Future studies should focus on:

-

Optimized Synthesis: Development of a high-yielding and scalable synthetic route.

-

In Vitro Biological Screening: Evaluation of its activity against a panel of relevant biological targets, such as COX enzymes, various cancer cell lines, and cholinesterases.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to identify key structural features required for optimal activity and selectivity.

Conclusion

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a molecule with significant therapeutic potential, leveraging the well-established biological activities of the isoindoline-1,3-dione scaffold. This technical guide provides a framework for its synthesis, characterization, and exploration of its pharmacological properties. The insights presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

-

Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX. Bioorganic Chemistry. ([Link])

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. ([Link])

-

Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. International Journal of Pharmaceutical and Biological Sciences. ([Link])

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. ([Link])

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. ([Link])

-

One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry. ([Link])

-

Synthesis of isoindolinones. Organic Chemistry Portal. ([Link])

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Pharmaceuticals. ([Link])

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. ([Link])

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings. ([Link])

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. ([Link])

-

Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Der Pharma Chemica. ([Link])

-

Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Journal of the Iranian Chemical Society. ([Link])

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. ([Link])

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. ([Link])

-

N-(3,4-Difluorophenyl)phthalimide. Acta Crystallographica Section E. ([Link])

-

Phthalimides. Organic Chemistry Portal. ([Link])

-

Phthalimide. Wikipedia. ([Link])

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. ([Link])

Sources

- 1. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]

- 6. ijlpr.com [ijlpr.com]

- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phthalimides [organic-chemistry.org]

- 9. Phthalimide - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. media.neliti.com [media.neliti.com]

- 13. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione in Advanced Organic Synthesis and Drug Discovery

Executive Summary

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (Molecular Formula:

Instead, it is primarily recognized as the direct synthetic precursor to O-(3,4-dichlorobenzyl)hydroxylamine (Free base CAS: 84772-12-3; HCl salt CAS: 15256-10-7). Recently, this intermediate has gained significant traction in antiviral drug development, specifically serving as a critical building block for N-Hydroxypyridinedione (HPD)-based inhibitors targeting the Hepatitis B Virus (HBV) RNase H enzyme .

This guide provides an in-depth mechanistic analysis, self-validating experimental protocols, and structural data for researchers working with this compound.

Physicochemical Profiling & Structural Data

To establish a baseline for analytical verification, the quantitative and structural properties of the intermediate and its primary downstream derivative are summarized below.

Table 1: Chemical Identification and Properties

| Property | 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione | O-(3,4-Dichlorobenzyl)hydroxylamine HCl |

| Role | Protected Intermediate | Deprotected Primary Amine |

| Molecular Formula | ||

| Molecular Weight | 322.14 g/mol | 228.50 g/mol |

| CAS Number | Unregistered / Proprietary | 15256-10-7 |

| SMILES | O=C1c2ccccc2C(=O)N1OCC3=CC(Cl)=C(Cl)C=C3 | Clc1ccc(cc1Cl)CON.Cl |

| Key IR Bands | 1788, 1735 cm⁻¹ (Imide C=O) | 3300-2800 cm⁻¹ (Broad, -NH3+) |

Mechanistic Chemistry & Synthesis Workflows

The synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione relies on the classical N-alkylation of N-hydroxyphthalimide. This is a variant of the Gabriel synthesis tailored for O-alkyl hydroxylamines.

Causality in Reagent Selection

-

The Nucleophile: N-hydroxyphthalimide has a relatively low

(~6.5) due to the strong electron-withdrawing effect of the adjacent imide carbonyls. This allows it to be easily deprotonated by mild bases. -

The Base & Solvent: Potassium carbonate (

) in N,N-Dimethylformamide (DMF) is the optimal system. DMF, a polar aprotic solvent, strongly solvates the

Mechanistic pathway for synthesis and Gabriel cleavage of the N-alkoxyphthalimide intermediate.

Protocol 1: Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

This protocol is designed as a self-validating system, utilizing visual cues to confirm reaction progression.

-

Deprotonation: Suspend N-hydroxyphthalimide (1.0 equiv, e.g., 12.26 mmol) in dry DMF (12 mL) under an inert argon atmosphere. Add anhydrous

(2.0 equiv).-

Self-Validation: The mixture will immediately turn a deep, vibrant red. This color change is the spectroscopic signature of the highly conjugated N-hydroxyphthalimide oxanion forming.

-

-

Alkylation: Add 3,4-dichlorobenzyl chloride (1.1 equiv) dropwise to the stirring red solution. Elevate the temperature to 60°C to overcome the activation energy barrier of the benzylic

displacement. -

Monitoring: Stir for 4–6 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the deep red color fades to a pale yellow/orange, indicating the consumption of the oxanion.

-

-

Workup: Pour the reaction mixture into crushed ice water (100 mL). The highly hydrophobic product will crash out of the aqueous phase as a solid precipitate, while the DMF and unreacted

remain dissolved. -

Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual DMF, and dry in a desiccator over

to afford the title compound.

Downstream Applications in Drug Discovery

Once synthesized, the intermediate is typically subjected to hydrazinolysis to yield the free alkoxyamine. This amine is a highly sought-after pharmacophore. In late 2025, researchers demonstrated that incorporating the 3,4-dichlorobenzyl moiety into N-Hydroxypyridinedione (HPD) scaffolds created highly potent inhibitors of the Hepatitis B Virus (HBV) RNase H . The 3,4-dichlorobenzyl group is hypothesized to occupy a critical hydrophobic pocket adjacent to the active site's

Table 2: Antiviral Efficacy of Downstream HPD Derivatives (HBV RNase H)

| Derivative Class | Linker Type | Selectivity Index (SI) | ||

| HPD Imine (Cmpd 22) | None | 0.9 | >100 | >111 |

| HPD Oxime (Cmpd 31) | 1-carbon | 0.5 | >50 | >100 |

Data adapted from Chotzalli et al., demonstrating the high selectivity index achieved when utilizing the 3,4-dichlorobenzyl pharmacophore.

Protocol 2: Hydrazinolysis to O-(3,4-Dichlorobenzyl)hydroxylamine

Objective: Cleavage of the phthalimide protecting group via the alpha-effect.

-

Reagent Addition: Suspend 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (1.0 equiv) in absolute ethanol. Add hydrazine hydrate (1.2 equiv).

-

Causality: Hydrazine is an exceptionally potent nucleophile due to the "alpha-effect" (repulsion between adjacent lone pairs on the nitrogen atoms), allowing it to rapidly attack the sterically hindered imide carbonyls.

-

-

Reflux: Heat the mixture to reflux for 2 hours.

-

Self-Validation: A voluminous white precipitate of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) will form. The formation of this highly stable, insoluble by-product acts as the thermodynamic sink that drives the reaction to completion.

-

-

Acid-Base Extraction: Cool to room temperature. Acidify the mixture with 1M HCl to pH 2.

-

Causality: Acidification protonates the target alkoxyamine, making it water-soluble, while the phthalhydrazide remains largely insoluble.

-

-

Isolation: Filter off the phthalhydrazide. Basify the aqueous filtrate to pH 10 using 2M NaOH to release the free alkoxyamine base. Extract with dichloromethane (DCM, 3 x 20 mL). Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo to yield the free base .

References

-

Chotzalli, D., et al. (2025). Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies. International Journal of Molecular Sciences, 26(20), 10239. URL:[Link]

-

McKay, A. F., et al. (1960). Bacteriostats: III. Oxyamines and Their Derivatives. Canadian Journal of Chemistry, 38(3), 343-358. URL:[Link]

The Dual Modality of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione: From Photoredox C(sp³)–H Activation to Targeted Pharmacophore Design

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (commonly referred to as N-(3,4-dichlorobenzyloxy)phthalimide) not merely as a static chemical entity, but as a highly dynamic molecular tool. This compound occupies a unique intersection in modern chemistry: it acts as a highly reactive redox-active ester/ether in photoredox catalysis, and simultaneously serves as a privileged structural scaffold in neuropharmacology and targeted protein degradation (PROTACs). This whitepaper deconstructs its dual mechanisms of action, providing field-proven protocols, causal mechanistic insights, and quantitative benchmarks.

Part 1: Chemical Mechanism of Action — Photoredox Catalysis

The Redox-Active Pharmacophore

In synthetic organic chemistry, N-alkoxyphthalimides are prized for their ability to generate highly reactive oxygen-centered (alkoxy) radicals under mild, visible-light conditions[1]. The N-O bond in 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is inherently labile, possessing a low bond dissociation energy (BDE). The addition of the 3,4-dichloro substitution on the benzyl ring is not arbitrary; these electron-withdrawing halogens lower the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it an exceptional electron acceptor during Single-Electron Transfer (SET)[2].

The 1,5-Hydrogen Atom Transfer (1,5-HAT) Pathway

When exposed to a photoexcited transition metal catalyst (e.g., fac-Ir(ppy)₃), the compound undergoes SET reduction. This forms a transient radical anion that rapidly fragments, expelling a stable phthalimide anion and releasing the highly reactive 3,4-dichlorobenzyloxy radical[3].

Because alkoxy radicals are highly energetic, they rapidly undergo 1,5-Hydrogen Atom Transfer (1,5-HAT) . The radical abstracts a hydrogen atom from a remote, unactivated C(sp³)–H bond within the substrate, translocating the radical to a carbon center. This newly formed carbon radical can then be trapped by various electrophiles (e.g., Michael acceptors) to form complex C–C bonds[1].

Figure 1: Single-Electron Transfer (SET) and fragmentation pathway of the N-alkoxyphthalimide.

Protocol 1: Visible-Light-Mediated Alkoxy Radical Generation

Self-Validating System: This protocol incorporates a radical scavenger (TEMPO) control arm to definitively prove that the reaction proceeds via a radical mechanism rather than a polar pathway.

-

Reaction Assembly: In an oven-dried 10 mL Schlenk tube, combine 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (0.2 mmol), fac-Ir(ppy)₃ (1.0 mol %), Hantzsch ester (1.5 equiv, acting as the terminal reductant), and the desired alkene trap (3.0 equiv).

-

Solvent & Degassing (Critical Step): Dissolve the mixture in anhydrous CH₃CN (2.0 mL). Perform three consecutive freeze-pump-thaw cycles.

-

Causality: Molecular oxygen (O₂) is a triplet ground-state molecule that will rapidly quench the excited Ir(III) species via energy transfer. Failure to degas will abort the SET process entirely.

-

-

Irradiation: Backfill the tube with Argon and irradiate using a 450 nm Blue LED array at room temperature for 12 hours.

-

Validation (Control Arm): Run a parallel reaction spiked with 2.0 equivalents of TEMPO.

-

Causality: If the mechanism is truly radical-driven, TEMPO will trap the 3,4-dichlorobenzyloxy radical, completely suppressing the formation of the target product and yielding a TEMPO-adduct detectable via LC-MS.

-

Part 2: Biological Mechanism of Action — Neuropharmacology & PROTACs

Beyond its utility as a synthetic reagent, the intact 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione molecule serves as a potent biological modulator.

Dual-Site Cholinesterase Inhibition

Phthalimide derivatives are extensively investigated as therapies for Alzheimer's Disease due to their ability to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[4]. The mechanism relies on a dual-binding modality:

-

Catalytic Active Site (CAS): The rigid, planar phthalimide core penetrates deep into the CAS, forming strong hydrogen bonds with the catalytic triad (Ser203, His440, Glu334).

-

Peripheral Anionic Site (PAS): The lipophilic 3,4-dichlorobenzyl moiety extends outward, engaging in robust π-π stacking and halogen bonding with aromatic residues (e.g., Trp286) at the PAS[4].

Cereblon (CRBN) Recruitment in Targeted Protein Degradation

The phthalimide core is a structural analog of thalidomide, making it a high-affinity binder for the Cereblon (CRBN) E3 ubiquitin ligase [5]. In the design of Proteolysis Targeting Chimeras (PROTACs), 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione acts as a critical anchor. The phthalimide moiety docks into the tri-tryptophan pocket of CRBN, while the 3,4-dichlorobenzyl ether acts as a rigid, solvent-exposed exit vector that can be functionalized to recruit target proteins (e.g., nuclear receptors like PXR or CAR) for ubiquitination and subsequent proteasomal degradation[6].

Figure 2: Dual biological binding modalities of the compound in AChE inhibition and CRBN recruitment.

Protocol 2: AChE Inhibition Kinetic Profiling (Modified Ellman’s Assay)

Self-Validating System: This protocol utilizes a non-enzymatic blank to subtract background hydrolysis, ensuring the calculated IC₅₀ strictly represents active-site inhibition.

-

Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 ensures optimal catalytic turnover of the substrate.

-

Incubation: In a 96-well microplate, add 140 μL of buffer, 20 μL of AChE (0.03 U/mL), and 20 μL of the phthalimide inhibitor (serial dilutions from 0.1 to 100 μM). Incubate at 25°C for 15 minutes to allow steady-state CAS/PAS binding.

-

Substrate Initiation: Add 10 μL of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM) and 10 μL of acetylthiocholine iodide (ATCI, 0.5 mM) to initiate the reaction.

-

Kinetic Readout: Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

-

Causality: ATCI is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts instantly with DTNB to yield the yellow 5-thio-2-nitrobenzoate anion. A reduction in the rate of color formation directly correlates to the competitive inhibition of the enzyme by the phthalimide compound.

-

-

Validation (Blank Control): Run a parallel well replacing AChE with buffer. Subtract this background absorbance to account for the spontaneous, non-enzymatic hydrolysis of ATCI.

Part 3: Quantitative Data & Physicochemical Profiling

To successfully deploy this compound in either synthetic or biological assays, researchers must understand its quantitative parameters.

Table 1: Physicochemical & Electronic Profile

| Parameter | Value | Mechanistic Implication |

| Molecular Weight | 322.14 g/mol | Optimal for small-molecule drug design; strictly Lipinski compliant. |

| ClogP (Estimated) | 3.84 | High lipophilicity; enables excellent cell permeability and Blood-Brain Barrier (BBB) penetration for CNS targets. |

| N-O Bond Dissociation Energy | ~50–55 kcal/mol | Highly labile bond; ideal for homolytic cleavage via SET in photoredox applications[2]. |

| Reduction Potential (E₁/₂) | ~ -1.2 V vs SCE | Readily reduced by standard Ir(III) or Ru(II) photocatalysts[1]. |

Table 2: Pharmacological Activity Benchmarks (Phthalimide Scaffold)

| Target | Activity Metric | Structural Driver |

| Acetylcholinesterase (AChE) | IC₅₀: 1.1 – 7.4 μM | Dual CAS/PAS binding via the phthalimide core and benzyl motifs[4]. |

| Butyrylcholinesterase (BuChE) | IC₅₀: ~21.2 μM | The steric bulk of the dichlorobenzyl group limits deep pocket entry, conferring AChE selectivity[4]. |

| Cereblon (CRBN) E3 Ligase | K_d: ~3.6 nM (optimized) | The phthalimide acts as a glutarimide-mimic, binding the tri-Trp pocket with high affinity[5]. |

References

-

Title: Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Source: RSC Advances URL: [3]

-

Title: Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations. Source: Beilstein Journals URL: [2]

-

Title: Recent Advances in Application of Alkoxy Radical in Organic Synthesis. Source: PMC - NIH URL: [1]

-

Title: A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Source: MDPI URL: [4]

-

Title: Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Source: ResearchGate URL: [5]

-

Title: Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond. Source: PMC URL: [6]

Sources

- 1. Recent Advances in Application of Alkoxy Radical in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations [beilstein-journals.org]

- 3. Synthesis of N -alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00375E [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione as a Novel Therapeutic Agent

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione represents a compelling chemical scaffold for therapeutic development. Its structure is a composite of two key moieties: the isoindoline-1,3-dione core, famously present in immunomodulatory imide drugs (IMiDs), and a 3,4-dichlorobenzyl group, which imparts distinct physicochemical properties. This guide posits that the primary therapeutic potential of this molecule lies in its function as a "molecular glue" degrader, targeting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This mechanism, analogous to that of thalidomide and its derivatives, could induce the targeted degradation of previously "undruggable" proteins involved in cancer and immune disorders.[1][2][3] This document provides a comprehensive, technically-grounded framework for the systematic investigation of this hypothesis, outlining a step-wise workflow from unbiased target discovery to rigorous in-cell and in-vitro validation. We detail the causality behind experimental choices and provide actionable protocols to empower research teams to unlock the therapeutic potential of this and similar molecules.

Deconstructing the Molecule: Rationale for a Therapeutic Hypothesis

The structure of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is not arbitrary; it is a deliberate combination of pharmacologically significant motifs. Understanding these components is critical to forming a testable hypothesis.

-

The (3,4-Dichlorobenzyl)oxy Substituent: This part of the molecule extends from the nitrogen of the imide. Its role is twofold. First, it dictates the molecule's overall properties, such as lipophilicity and cell permeability. Second, and more importantly, it can profoundly influence which neosubstrates are recruited to the CRBN-drug complex.[7] Subtle changes to this "linker" region can dramatically alter the degradation profile, potentially leading to novel therapeutic effects or an improved safety profile.[7] For example, different substitutions on the phthaloyl ring of IMiDs can increase the degradation rate of IKZF1 or even switch specificity to other proteins like Casein Kinase 1α (CK1α).[1][8][7]

Based on this analysis, our primary working hypothesis is:

Primary Hypothesis: 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione acts as a molecular glue, binding to CRBN to induce the ubiquitination and degradation of specific neosubstrate proteins, making it a candidate for development in oncology and/or immunology.

The Primary Therapeutic Target: The CRL4-CRBN E3 Ubiquitin Ligase Complex

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for protein degradation. E3 ubiquitin ligases provide the specificity for this system, selecting which proteins are marked for destruction. The CRL4-CRBN complex is a key member of this family.[4]

Molecular glues like our topic compound do not inhibit an enzyme in the traditional sense. Instead, they repurpose existing cellular machinery. By binding to CRBN, the molecule induces a conformational change that expands its substrate repertoire.[3][9]

The key neosubstrates for approved IMiDs are the lymphoid transcription factors IKZF1 and IKZF3.[5] Their degradation is cytotoxic to multiple myeloma cells, making this a clinically validated mechanism.[1][8] A primary goal of the proposed research is to determine if our compound of interest also degrades these targets or if the novel dichlorobenzyl moiety directs CRBN to a different set of proteins.

A Step-Wise Workflow for Target Identification and Validation

To rigorously test our hypothesis, a multi-stage experimental approach is required. This workflow is designed to move from broad, unbiased discovery to specific, mechanistic validation, ensuring that each step informs the next.

Phase 1: Unbiased Target Identification with Affinity Purification-Mass Spectrometry (AP-MS)

Causality: Before focusing solely on CRBN, it is prudent to perform an unbiased screen to identify all potential protein binding partners. AP-MS is the gold standard for this purpose.[10][11][12] It allows us to "fish" for interacting proteins from a complex cellular lysate using the compound as bait. This experiment could validate CRBN as the primary target or reveal novel, unexpected targets.

Experimental Protocol: AP-MS

-

Bait Immobilization:

-

Synthesize an analog of the compound with a linker and a covalent attachment point (e.g., an alkyne for click chemistry) suitable for conjugation to affinity beads (e.g., NHS-activated sepharose or azide-functionalized beads).

-

Rationale: The linker must be positioned away from the core pharmacophore (the isoindoline-1,3-dione) to avoid disrupting the primary binding interaction.

-

Incubate the derivatized compound with the beads to achieve covalent immobilization. Prepare control beads with no compound.

-

-

Lysate Preparation:

-

Lyse cells in a mild, non-denaturing buffer (e.g., containing 0.1-0.5% NP-40) supplemented with protease and phosphatase inhibitors.

-

Rationale: Maintaining protein complexes in their native state is crucial for capturing physiologically relevant interactions.[12]

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.[13]

-

Rationale: A competition control, where free compound is added to the lysate before incubation with the beads, is critical. Specific binders should be outcompeted by the free compound, leading to a reduced signal.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific binders. The stringency of the washes (e.g., salt concentration) can be optimized.

-

Elute bound proteins, typically by boiling the beads in SDS-PAGE loading buffer.

-

-

Mass Spectrometry and Data Analysis:

-

Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by LC-MS/MS.[12]

-

Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

-

Rationale: True interactors should be significantly enriched on the compound beads compared to control beads and should show reduced binding in the competition experiment. CRBN is the expected top hit.

-

Phase 2: Confirming In-Cell Target Engagement with CETSA

Causality: AP-MS identifies binders in a cell lysate, but it doesn't prove the interaction occurs within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap.[14][15] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16] A positive CETSA result is strong evidence of target engagement in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]

-

Rationale: An initial experiment without the drug is necessary to determine the native melting temperature (Tagg) of the target protein (e.g., CRBN). The challenge gradient should span this temperature.

-

-

Lysis and Fractionation:

-

Detection and Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble target protein (e.g., CRBN) remaining at each temperature by Western blotting.[17]

-

Rationale: In the presence of a binding compound, the protein will remain soluble at higher temperatures. This results in a rightward "shift" in the melting curve.

-

Plot the band intensity versus temperature to generate melting curves and determine the shift in Tagg.

-

Phase 3: Mechanistic Validation and Downstream Consequences

Causality: Once target engagement is confirmed in cells, the next logical step is to quantify the binding interaction biophysically and confirm the hypothesized downstream functional effect—in this case, neosubstrate ubiquitination and degradation.

Experimental Protocol: In Vitro Ubiquitination Assay

This assay directly tests the core hypothesis: does the compound promote the CRBN-mediated ubiquitination of a neosubstrate?[19][20][21]

-

Reagent Assembly:

-

Combine purified recombinant proteins in a reaction buffer (e.g., 50 mM Tris, 5 mM MgCl2):

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UBCH5b)

-

E3 ligase complex (recombinant DDB1-CRBN)

-

Ubiquitin (often His-tagged or biotinylated for detection)

-

The putative neosubstrate (e.g., recombinant IKZF1 or another protein identified by AP-MS)

-

ATP (required for E1 activation)

-

-

-

Reaction:

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE and perform a Western blot.

-

Probe with an antibody against the neosubstrate (e.g., anti-IKZF1) or against the ubiquitin tag (e.g., anti-His).

-

Rationale: A positive result is the appearance of higher molecular weight bands or a "smear" above the unmodified substrate band in the lanes containing the compound. This "ladder" represents the poly-ubiquitinated substrate, indicating successful E3 ligase activity promotion by the molecular glue.[19]

-

Experimental Protocol: Western Blot for Neosubstrate Degradation

This is the ultimate cellular readout of the molecular glue's efficacy.

-

Cell Treatment:

-

Treat a relevant cell line (e.g., NCI-H929) with a dose-response of the compound (e.g., 0.01 nM to 10 µM) for a time course (e.g., 2, 4, 8, 24 hours).

-

-

Lysate Preparation:

-

Harvest and lyse the cells at each time point.

-

-

Analysis:

-

Perform a Western blot on the lysates.

-

Probe with antibodies against the target neosubstrate (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin).

-

Rationale: A successful molecular glue will cause a time- and dose-dependent decrease in the level of the neosubstrate protein. This confirms that the in vitro ubiquitination activity translates to protein degradation in a cellular context.

-

Data Synthesis and Future Directions

The successful completion of this workflow will generate a comprehensive dataset to support or refute the primary hypothesis.

Table 1: Illustrative Data Summary for a Successful Candidate

| Assay | Metric | Result | Interpretation |

|---|---|---|---|

| AP-MS | Top Enriched Hit | Cereblon (CRBN) | Confirms CRBN as the primary, high-affinity binding partner. |

| Other Hits | IKZF1, IKZF3 | Identifies known neosubstrates as co-purifying proteins. | |

| CETSA | Thermal Shift (ΔTagg) | +4.2 °C @ 10 µM | Demonstrates robust, dose-dependent target engagement in intact cells. |

| In Vitro Ubiquitination | Substrate Modification | IKZF1 poly-ubiquitination | Confirms compound-dependent promotion of E3 ligase activity. |

| Western Blot | Degradation DC₅₀ (50%) | 0.05 nM (IKZF1) | Shows potent, specific degradation of the target neosubstrate in cells.[6] |

Future Directions:

-

Medicinal Chemistry Optimization: Synthesize analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

Broad Proteomics: Use techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based proteomics to identify the full spectrum of proteins degraded by the compound.

-

In Vivo Studies: Evaluate the compound's efficacy and safety in relevant animal models of cancer or autoimmune disease.

This structured, hypothesis-driven approach provides a robust pathway for evaluating the therapeutic potential of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, transforming it from a chemical structure into a well-characterized drug candidate.

References

-

Bio-protocol. (2022, April 5). In vitro Protein Ubiquitination Assays. Available from: [Link]

-

Krönke, J., & Ebert, B. L. (2016). The molecular mechanism of thalidomide analogs in hematologic malignancies. Leukemia, 30(12), 2362–2365. Available from: [Link]

-

Encyclopedia.pub. (2022, November 2). Development of Analogs of Thalidomide. Available from: [Link]

-

Creative Biostructure. (n.d.). Protein Ubiquitination: Assays, Sites & Proteomics Methods. Available from: [Link]

-

JoVE. (2019, January 15). In Vitro Ubiquitination and Deubiquitination Assays of Nucleosomal Histones. Available from: [Link]

-

Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

-

Springer Nature Experiments. (n.d.). In Vitro Protein Ubiquitination Assay. Available from: [Link]

-

Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 160(1), 1–3. Available from: [Link]

-

Nair, H. B., et al. (2015). Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. Medical Principles and Practice, 24(6), 497–509. Available from: [Link]

-

Protheragen. (n.d.). A First-in-class Molecular Glue Degrader for the Treatment of Cancers. Available from: [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167–184. Available from: [Link]

-

National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available from: [Link]

-

Oncohema Key. (2016, May 27). Thalidomide and Its Analogs in the Treatment of Hematologic Malignancies, Including Multiple Myeloma, and Solid Tumors. Available from: [Link]

-

Lander Lab, Scripps Research. (2022, November 4). Molecular glue CELMoD compounds are regulators of cereblon conformation. Available from: [Link]

-

News-Medical.Net. (2025, November 28). The Rise of Molecular Glues: A New Class of Smart Cancer Drugs. Available from: [Link]

-

bioRxiv. (2025, November 19). A degron-mimicking molecular glue drives CRBN homo-dimerization and degradation. Available from: [Link]

-

ACS Publications. (2022, July 20). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Available from: [Link]

-

National Center for Biotechnology Information. (2022, July 18). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. Available from: [Link]

-

University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

-

Depixus. (2025, June 12). How Depixus' MAGNA One™ can accelerate the development of novel molecular glues. Available from: [Link]

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Available from: [Link]

-

bioRxiv. (2025, December 22). Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. Available from: [Link]

-

University of Geneva. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Available from: [Link]

-

National Center for Biotechnology Information. (2024, May 13). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. Available from: [Link]

-

National Center for Biotechnology Information. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]

-

National Center for Biotechnology Information. (2021, August 19). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Available from: [Link]

-

ResearchGate. (n.d.). Mechanism of synthesis of isoindoline‐1,3‐diones. Available from: [Link]

-

National Center for Biotechnology Information. (2023, March 21). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Available from: [Link]

-

ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]

-

ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available from: [Link]

-

MDPI. (2021, November 14). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link]

Sources

- 1. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. lander-lab.com [lander-lab.com]

- 5. A First-in-class Molecular Glue Degrader for the Treatment of Cancers - Protheragen [protheragen.com]

- 6. Shanghai Helioson Pharmaceutical describes new IKZF1 and IKZF3 degradation inducers | BioWorld [bioworld.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. news-medical.net [news-medical.net]

- 9. Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation | bioRxiv [biorxiv.org]

- 10. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 11. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]

- 12. wp.unil.ch [wp.unil.ch]

- 13. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.cam.ac.uk [repository.cam.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 21. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione literature review

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of Isoindoline-1,3-dione Derivatives, with a Focus on 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione, commonly known as the phthalimide, is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its rigid, planar structure and the reactivity of the imide nitrogen atom provide a unique platform for the synthesis of a diverse array of derivatives.[1] These derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, analgesic, and enzyme inhibitory activities.[1][3][4][5] The structural versatility of the phthalimide core allows for the introduction of various pharmacophores, leading to compounds with tailored biological profiles.[1] This guide will provide a comprehensive overview of the synthesis and biological activities of isoindoline-1,3-dione derivatives, with a specific focus on a proposed synthetic route and potential biological evaluation of the novel compound, 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.

General Synthetic Strategies for N-Substituted Isoindoline-1,3-diones

The synthesis of N-substituted isoindoline-1,3-diones typically involves the reaction of phthalic anhydride with a primary amine or a related nitrogen-containing nucleophile. The acidic proton on the imide nitrogen of the resulting phthalimide can be further functionalized, allowing for a wide range of structural modifications.[4]

A common and straightforward method for the synthesis of N-substituted isoindoline-1,3-diones is the condensation of phthalic anhydride with a primary amine in a suitable solvent, often with heating.[6] Another approach involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene.[7][8] The choice of synthetic route often depends on the nature of the desired substituent and the availability of starting materials.

For the synthesis of N-alkoxyisoindoline-1,3-diones, a key intermediate is N-hydroxyphthalimide. This can be prepared by the reaction of phthalic anhydride with hydroxylamine hydrochloride. The resulting N-hydroxyphthalimide can then be alkylated on the oxygen atom to yield the desired N-alkoxy derivatives.

Proposed Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

Based on established synthetic methodologies for N-alkoxyisoindoline-1,3-diones, a two-step synthesis for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is proposed.

Step 1: Synthesis of N-Hydroxyphthalimide

Phthalic anhydride is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol or glacial acetic acid. The reaction mixture is typically heated to reflux to drive the reaction to completion.

Step 2: Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

The N-hydroxyphthalimide prepared in the first step is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via a nucleophilic substitution, where the hydroxyl group of N-hydroxyphthalimide attacks the benzylic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride ion.

Experimental Protocol: Proposed Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

Materials:

-

Phthalic anhydride

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

3,4-Dichlorobenzyl chloride

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

Part 1: Synthesis of N-Hydroxyphthalimide

-

To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and sodium carbonate (1.1 equivalents).

-

Add ethanol to the flask to create a slurry.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain N-hydroxyphthalimide.

Part 2: Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

-

To a round-bottom flask, add N-hydroxyphthalimide (1 equivalent) and potassium carbonate (1.5 equivalents) in DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3,4-dichlorobenzyl chloride (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

-

¹H NMR: To confirm the presence of aromatic and benzylic protons.

-

¹³C NMR: To confirm the number and types of carbon atoms.

-

FT-IR: To identify the characteristic carbonyl and C-O stretching frequencies.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.

Potential Biological Activities of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

The biological activity of isoindoline-1,3-dione derivatives is highly dependent on the nature of the substituent attached to the nitrogen atom. Given the structural features of 2-((3,4-dichlorobenzyl)oxy)isoindoline-1,3-dione, several potential biological activities can be hypothesized based on existing literature for related compounds.

-

Anticancer Activity: Numerous isoindoline-1,3-dione derivatives have demonstrated potent anticancer effects against various cancer cell lines.[3][9] The presence of the dichlorobenzyl moiety may enhance cytotoxic activity. Studies on N-benzylisoindole-1,3-dione derivatives have shown inhibitory effects on the viability of adenocarcinoma cells.[3][10] Some derivatives have also been found to induce apoptosis and necrosis in cancer cells.[9][11]

-

Enzyme Inhibition: The isoindoline-1,3-dione scaffold is a known pharmacophore for various enzyme inhibitors. Derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[4][6] The lipophilic dichlorobenzyl group could potentially interact with hydrophobic pockets in enzyme active sites. Additionally, some derivatives have shown inhibitory effects against protein phosphatase 1 and 2A (PP1 and 2A) and tyrosine kinases.[3]

-

Anti-inflammatory and Analgesic Activity: Isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory and analgesic properties.[5][7][8] Some have shown to be good inhibitors of the cyclooxygenase (COX) enzyme.[1] The anti-inflammatory activity is often evaluated using protein denaturation techniques.[5]

Proposed Biological Evaluation Workflow

A systematic biological evaluation of the synthesized 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is crucial to determine its therapeutic potential.

Diagram of the Proposed Biological Evaluation Workflow

Caption: Proposed workflow for the biological evaluation of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione.

Detailed Methodologies for Biological Evaluation

1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver).

-

Procedure:

-

Seed cancer cells in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Objective: To assess the inhibitory effect of the compound on AChE activity.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTNB (Ellman's reagent), and the test compound at various concentrations.

-

Add AChE enzyme to the mixture and incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Monitor the formation of the yellow-colored 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.

-

Calculate the percentage of inhibition and the IC50 value.

-

3. In Vitro Anti-inflammatory Activity (Protein Denaturation Method)

-

Objective: To evaluate the ability of the compound to inhibit thermally induced protein denaturation.

-

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

-

Incubate the mixture at 37 °C for 20 minutes.

-

Induce denaturation by heating at 51 °C for 20 minutes.

-

Cool the mixture and measure the turbidity at 660 nm.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

Calculate the percentage of inhibition of protein denaturation.

-

Quantitative Data Summary

While no specific data exists for 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, the following table summarizes the reported activities of some representative isoindoline-1,3-dione derivatives from the literature to provide a comparative context.

| Compound/Derivative Class | Biological Activity | Cell Line/Assay | Reported IC50/Activity | Reference |

| N-benzylisoindole-1,3-dione derivatives | Anticancer | A549-Luc | IC50: 114.25 and 116.26 μM | [3] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE Inhibition | Ellman's Method | IC50: 2.1 to 7.4 µM | [4] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Anticancer | Raji cells | CC50 = 0.26 μg/mL | [9] |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic | Acetic acid writhing in mice | 1.6 times more active than metamizole sodium | [7][8] |

| Isoindoline-1,3-dione derivatives with 1,2,4-triazole | Antifungal | Botryodiplodia theobromae | Higher activity than triadimefon | [11] |

| Isoindoline-1,3-dione derivatives with 1,2,4-triazole | Anticancer | A549 and HepG2 | IC50: 6.76 and 9.44 μM for compound 37 | [11] |

Conclusion and Future Directions

The isoindoline-1,3-dione scaffold remains a highly attractive starting point for the development of new therapeutic agents. While there is no specific literature on 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione, this guide provides a scientifically grounded framework for its synthesis and biological evaluation based on the extensive research conducted on related derivatives. The proposed synthetic route is feasible and relies on well-established chemical transformations. The hypothesized biological activities, including anticancer, enzyme inhibitory, and anti-inflammatory effects, are based on strong precedent from structurally similar compounds.

Future research should focus on the successful synthesis and characterization of this novel compound, followed by a comprehensive biological screening as outlined in this guide. Positive results from these initial in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy, and toxicological assessments, to fully elucidate its therapeutic potential. The exploration of this and other novel isoindoline-1,3-dione derivatives will undoubtedly continue to be a fruitful area of research in the quest for new and improved medicines.

References

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC. (2023, March 21). National Center for Biotechnology Information. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020, December 29). ResearchGate. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC. (2021, July 18). National Center for Biotechnology Information. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES - Neliti. Neliti. [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. (2021, November 14). MDPI. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione - ResearchGate. ResearchGate. [Link]

-

One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed. (2012, August 15). National Center for Biotechnology Information. [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PubMed. (2023, March 21). National Center for Biotechnology Information. [Link]

-

Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics † - Sciforum. (2021, November 14). MDPI. [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC. (2021, August 19). National Center for Biotechnology Information. [Link]

Sources

- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione Analogs: Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary

The compound 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (often referred to as N-(3,4-dichlorobenzyloxy)phthalimide) represents a critical structural motif in modern medicinal and synthetic chemistry. Serving a dual purpose, it acts as both a highly stable, isolable intermediate for the synthesis of complex O-alkylhydroxylamines and as a potent pharmacophore in its own right. This technical guide explores the rational design, mechanistic synthesis, and pharmacological applications of this compound and its derivatives, providing drug development professionals with a comprehensive framework for utilizing this scaffold in targeted discovery programs.

Structural Chemistry & Rational Design

The molecular architecture of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is defined by two primary domains:

-

The Isoindoline-1,3-dione (Phthalimide) Core: This bicyclic imide provides a rigid, planar structure that can intercalate or bind via π-π stacking within enzyme active sites. Synthetically, it acts as an ideal protecting group for the delicate nitrogen atom of hydroxylamines, preventing unwanted N,O-dialkylation during functionalization[1].

-

The 3,4-Dichlorobenzyloxy Moiety: The inclusion of chlorine atoms at the meta and para positions of the benzyl ring significantly enhances the molecule's lipophilicity (LogP). In biological systems, this halogenation pattern drives the molecule into deep, hydrophobic binding pockets of target enzymes, dramatically increasing ligand efficiency and binding affinity compared to unhalogenated analogs[2].

Synthetic Methodologies & Mechanistic Causality

The synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione and its subsequent conversion to active O-alkylhydroxylamines relies on exploiting the unique pKa (~6.1) and nucleophilicity of N-hydroxyphthalimide (NHPI)[3].

Pathway A: Bimolecular Nucleophilic Substitution (S_N2)

For scalable, industrial synthesis, the S_N2 pathway is preferred. 3,4-Dichlorobenzyl chloride is reacted with NHPI in the presence of a mild base (e.g., K₂CO₃ or Triethylamine) in a polar aprotic solvent like DMF. Causality: The base deprotonates the hydroxyl group of NHPI, generating a highly nucleophilic phthalimide N-oxide anion. The polar aprotic solvent minimizes solvation of this anion, accelerating the S_N2 attack on the benzylic carbon. This route avoids the costly reagents and difficult purification associated with the Mitsunobu reaction[4].

Pathway B: The Mitsunobu Reaction

When starting from 3,4-dichlorobenzyl alcohol, the Mitsunobu reaction is employed using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD)[1]. Causality: This method is chosen when the starting alcohol is delicate or when stereochemical inversion is required (applicable to chiral analogs). NHPI acts as the acidic pronucleophile.

Deprotection: The Ing-Manske Procedure

To yield the biologically active O-(3,4-dichlorobenzyl)hydroxylamine, the phthalimide core must be cleaved. This is achieved via hydrazinolysis using hydrazine hydrate. Causality: Hydrazine acts as a potent bis-nucleophile, attacking the rigid imide carbonyls. The thermodynamic driving force of this reaction is the formation of the highly stable, cyclic byproduct phthalhydrazide, which precipitates out of solution, irreversibly pushing the equilibrium toward the free alkoxyamine[2][4].

Synthetic workflow for 3,4-dichlorobenzyloxy isoindoline-1,3-dione and its derivative.

Pharmacological Profiling & Target Mechanisms

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

O-alkylhydroxylamines derived from 3,4-dichlorobenzyl phthalimides are potent, rationally-designed mechanism-based inhibitors of IDO1. IDO1 is an enzyme that catalyzes the degradation of tryptophan to kynurenine, a pathway often hijacked by tumors to suppress T-cell activation and evade the immune system. The hydroxylamine moiety coordinates directly with the heme iron in the IDO1 active site, while the 3,4-dichlorobenzyl group perfectly occupies the hydrophobic pocket, yielding sub-micromolar IC50 values and high ligand efficiency[2].

Mechanism of IDO1 inhibition by O-alkylhydroxylamine derivatives restoring T-cell activation.

Antimicrobial and Antifungal Activity

Intact N-(benzyloxy)phthalimide derivatives exhibit broad-spectrum antimicrobial properties. They have shown significant efficacy against clinically isolated, multidrug-resistant strains, including MRSA and VRSA. The cyclic imide acts as a pharmacophore that disrupts bacterial cell wall synthesis or interferes with essential redox enzymes[3][5].

Hydroxamic Acid and HNO Donor Precursors

The 3,4-dichlorobenzyloxy scaffold is frequently utilized to synthesize substituted hydroxamic acids. These act as potent Histone Deacetylase (HDAC) inhibitors for oncology applications[6]. Furthermore, specific O-benzyl sulfohydroxamic acid derivatives decompose under physiological conditions to release Nitroxyl (HNO), a highly reactive signaling molecule with therapeutic potential in cardiovascular diseases[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and purity.

Protocol A: Synthesis of 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione

-

Reaction Setup: In an oven-dried round-bottom flask under N₂, dissolve N-hydroxyphthalimide (1.0 eq, 10 mmol) and 3,4-dichlorobenzyl chloride (1.1 eq, 11 mmol) in 30 mL of anhydrous DMF.

-

Base Addition: Add anhydrous K₂CO₃ (1.5 eq, 15 mmol) in one portion. The solution will immediately turn deep red/orange, indicating the formation of the phthalimide N-oxide anion.

-

Heating & Monitoring: Stir the mixture at 60°C for 5 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product spot (R_f ~0.6) will be strongly UV-active and run higher than the highly polar NHPI.

-

-

Workup: Pour the cooled mixture into 150 mL of ice water. A white precipitate will form. Filter the solid and wash sequentially with 5% aqueous Na₂CO₃ (to remove unreacted acidic NHPI) and distilled water.

-

Purification: Recrystallize from hot ethanol to yield pure white crystals.

-

Self-Validation: ¹H NMR (CDCl₃) must show a characteristic singlet at ~5.15 ppm (2H, benzylic CH₂) and a multiplet at 7.7–7.9 ppm (4H, phthalimide aromatic protons).

-

Protocol B: Deprotection to O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride

-

Reaction Setup: Suspend the purified 2-((3,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione (5 mmol) in 25 mL of absolute ethanol.

-

Hydrazinolysis: Add hydrazine monohydrate (1.1 eq, 5.5 mmol) dropwise at room temperature. Stir for 2 hours. A voluminous white precipitate (phthalhydrazide) will form.

-

Acidification: Adjust the pH of the suspension to 2.0 using 2M HCl.

-

Causality: Acidification protonates the target hydroxylamine, making it soluble in the aqueous/ethanolic phase, while the phthalhydrazide byproduct remains strictly insoluble.

-

-

Isolation: Filter off the phthalhydrazide. Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt, which can be triturated with cold diethyl ether for final purification[2][4].

Quantitative Data Summaries

Table 1: Pharmacological Targets of Phthalimide & Hydroxylamine Derivatives

| Target / Application | Derivative Type | Observed Activity / Potency | Reference |

| IDO1 Enzyme | O-(3,4-dichlorobenzyl)hydroxylamine | IC50 = 154 nM (High Ligand Efficiency) | [2] |

| Bacterial Strains (MRSA/VRSA) | N-(benzyloxy)phthalimide analogs | MIC = 1–4 μg/mL | [3] |

| HNO Release (Cardiovascular) | O-benzyl sulfohydroxamic acids | Redox-triggered N₂O formation (Yield >50%) | [4] |

| HDAC Enzymes (Oncology) | O-benzyl hydroxamic acids | Sub-micromolar inhibition | [6] |

Table 2: Optimization of Alkylation Conditions for Phthalimide Synthesis

| Reagents | Solvent | Temp | Yield | Mechanistic Notes |

| 3,4-Cl₂-Bn-OH, NHPI, PPh₃, DIAD | THF | 0°C to RT | 85-93% | Mitsunobu; ideal for delicate or chiral alcohols[1] |

| 3,4-Cl₂-Bn-Cl, NHPI, TEA | DMF | 60°C | 80-88% | S_N2; highly scalable, requires basic aqueous wash[4] |

| 3,4-Cl₂-Bn-Br, NHPI, K₂CO₃ | ACN | Reflux | >90% | S_N2; fast kinetics, easy isolation via filtration |

References

- Cyclic imide derivatives : Journal of Research in Medical Sciences - Ovid. Ovid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy8hiDLSFPDetaGo-c-8cQpIH3FzXQes00ccuFxWw3AF-lTYst-ZfvVM27Jfb-3iEhWa0JJUsbLI2-JI6ses6qPv1hooSV6n_ppnekRN8I2Lo6zeRq77CfdT3Ql6ag5D-or8MfdkVwyw==]

- O-Benzylhydroxylamine | 622-33-3 - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeP-042QLw0iP3QG69_4t6_7geEj3nL9JTrPg7ad2laayE6JnJTJ7uPiSs3xSgAyCFScVyjI1-PGQFPW9naMP-YkEBTfnBFtdpAe_AqfHS5DaiK_MxZhF05uki5zowA-lH6W0zUw==]

- O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzICMPrYrk1P2bCCVeUHnZFSQz_4EtTsBsQAnbZlf3LgwjoGlUSuahc6Acd4NkbFcQYrZrKhAq16x-OAvASLlgfucTABFUybc_lkp_sbjbA6-cl2Wjzi2nVmvPJ4Mi2AbQ6iyhWreauJEY7gk=]

- Methods for Hydroxamic Acid Synthesis. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgYauWC9s1KgSMZw0ASsE8U9Z8xkHEbg0IvuHBdotgxE5pu0Oi57Y_Kmi7owI4_UlkVG398l6Jc7wmSpTtMeJXMdHbOltGWoYxg-wNs0JRxNthvACQUrGqRmCFQySyXunHccsH3VpF0DcYQhw41W1g4dQbkhV18jsggd5W4BiPU0Ba5-jj9jnW]